![molecular formula C20H19F2N3O4 B2412136 2-(1-(3,4-difluorobenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate CAS No. 1421514-21-7](/img/structure/B2412136.png)

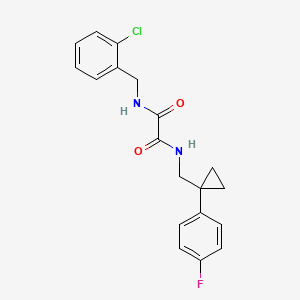

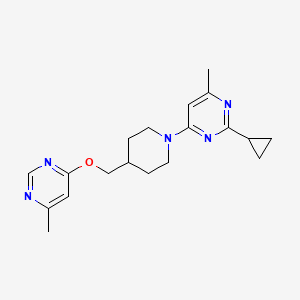

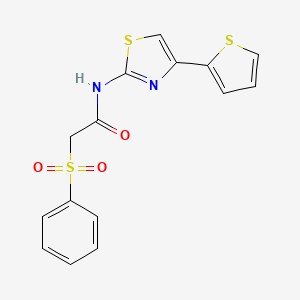

2-(1-(3,4-difluorobenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is likely a heterocyclic compound due to the presence of azetidine and imidazole rings in its structure. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .

Synthesis Analysis

The synthesis of such compounds often involves various organic reactions. For instance, the azetidine ring could be formed through a cyclization reaction, and the imidazole ring could be formed through a condensation reaction .Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, such as infrared (IR) spectroscopy, mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. For instance, the azetidine ring might undergo ring-opening reactions, and the imidazole ring might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its solubility, stability, and reactivity, can be determined through various experimental methods .Scientific Research Applications

Heterocyclic Compound Synthesis

Research has explored the synthesis of various heterocyclic compounds, including oxazepine, pyrazole, and isoxazole derivatives from 2-aminobenzimidazole, which is structurally related to the compound . These compounds have potential applications in medicinal chemistry and pharmaceutical development (Adnan, Hassan, & Thamer, 2014).

Non-linear Optical (NLO) Materials

A study on derivatives of benzimidazole, closely related to the compound, highlights their promising applications in non-linear optical devices. The research indicates significant molecular hyperpolarizabilities and favorable NLO behavior, suggesting potential use in optical technology (Manikandan, Perumal, & Jayamoorthy, 2019).

Antioxidant Properties

Some benzimidazole derivatives have been investigated for their antioxidant properties. This research is relevant due to the structural similarity with the compound , indicating potential applications in combating oxidative stress-related diseases (Alp et al., 2015).

Antimicrobial Agents

Research on novel azetidin-2-ones, structurally related to the compound, has shown potential as antimicrobial agents. This suggests possible applications in developing new antibacterial and antifungal drugs (Ansari & Lal, 2009).

Corrosion Inhibition

Studies on benzimidazole derivatives containing oxadiazoles have revealed their effectiveness as corrosion inhibitors. This suggests potential applications in industrial processes involving metal protection (Ammal, Prajila, & Joseph, 2018).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[1-[(3,4-difluorophenyl)methyl]azetidin-3-yl]-6-methyl-1H-benzimidazole;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F2N3.C2H2O4/c1-11-2-5-16-17(6-11)22-18(21-16)13-9-23(10-13)8-12-3-4-14(19)15(20)7-12;3-1(4)2(5)6/h2-7,13H,8-10H2,1H3,(H,21,22);(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVILIJOOKLQJSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)C3CN(C3)CC4=CC(=C(C=C4)F)F.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F2N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-(3,4-difluorobenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![prop-2-en-1-yl 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2412056.png)

![(E)-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2412058.png)

![2-[(3-Pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2412062.png)

![5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B2412065.png)

![Tert-butyl 3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidine-1-carboxylate](/img/structure/B2412075.png)